molecular formula C15H14O3 B068251 3-(Benzyloxy)-4-methylbenzoic acid CAS No. 165662-68-0

3-(Benzyloxy)-4-methylbenzoic acid

Cat. No. B068251
Key on ui cas rn: 165662-68-0
M. Wt: 242.27 g/mol
InChI Key: ABDMYEWDLHJGIL-UHFFFAOYSA-N
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Patent
US05498748

Procedure details

Using 3-hydroxy-4-methylbenzoic acid (20.3 g, 0.13 mole)and benzyl chloride (50.8 g, 0.40 mole), the reaction was carried out in the same manner as described in Example 1, (1). The resulting crude solid was recrystallized from ethanol to give 15.0 g of 3-benzyloxy-4-methylbenzoic acid as white crystals having a m.p. of 159°-161° C.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
50.8 g
Type
reactant
Reaction Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].[CH2:12](Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.OC1C=CC(C(OC2C3C(=C(OC(=O)C4C=CC(O)=CC=4)C4C(C=3)=CC=CC=4)C=CC=2OC(=O)C2C=CC(O)=CC=2)=O)=CC=1>>[CH2:12]([O:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
20.3 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1C
Step Two
Name
Quantity
50.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)OC2=C(C=CC3=C(C4=CC=CC=C4C=C23)OC(C2=CC=C(C=C2)O)=O)OC(C2=CC=C(C=C2)O)=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting crude solid was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)O)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 47.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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